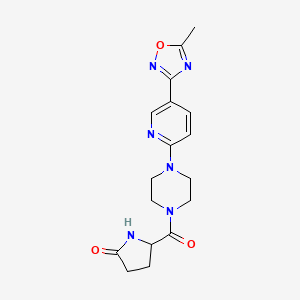
5-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C17H20N6O3 and its molecular weight is 356.386. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)pyrrolidin-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be broken down into several functional groups that contribute to its biological activity:
- Oxadiazole ring : Known for its role in various pharmacological activities.
- Pyridine moiety : Often associated with neuroactive properties.
- Piperazine group : Commonly found in many psychoactive and anti-anxiety medications.
- Pyrrolidinone structure : Contributes to the overall stability and reactivity of the molecule.
Anticancer Properties
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound with an oxadiazole group demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin against A-431 and Jurkat cell lines, suggesting a promising anticancer potential due to its ability to induce apoptosis through mitochondrial pathways .
Antimicrobial Activity
Compounds containing oxadiazole rings have been reported to possess antimicrobial properties. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential enzymes. For example, studies on similar oxadiazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria .
Neuropharmacological Effects
The presence of the piperazine moiety suggests potential neuropharmacological activity. Research into piperazine derivatives indicates they may act as anxiolytics or antidepressants by modulating neurotransmitter systems, particularly serotonin and dopamine pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies indicate that modifications at specific positions on the oxadiazole ring can significantly enhance activity:
Case Studies
- Anticancer Activity : A study evaluated a series of oxadiazole derivatives, including those similar to the target compound, against human cancer cell lines. The results indicated that compounds with a methyl substitution on the oxadiazole exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .
- Antimicrobial Testing : Another research project focused on the antimicrobial efficacy of oxadiazole-containing compounds. It was found that certain derivatives showed potent activity against resistant bacterial strains, highlighting their potential as new antimicrobial agents .
- Neuropharmacological Assessment : A comparative study analyzed various piperazine derivatives for their effects on anxiety-related behaviors in animal models. The findings suggested that modifications leading to increased lipophilicity improved CNS activity, which could be relevant for developing neuroactive drugs based on the target compound .
Propiedades
IUPAC Name |
5-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3/c1-11-19-16(21-26-11)12-2-4-14(18-10-12)22-6-8-23(9-7-22)17(25)13-3-5-15(24)20-13/h2,4,10,13H,3,5-9H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKVNNIUMHXKQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4CCC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














